molecular formula C7H3BrF2N2 B11878414 5-Bromo-4,7-difluoro-1H-indazole

5-Bromo-4,7-difluoro-1H-indazole

Cat. No.: B11878414
M. Wt: 233.01 g/mol
InChI Key: HSPJSJOYUSVGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4,7-difluoro-1H-indazole is a high-value, dihalogenated indazole derivative serving as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . This compound belongs to the indazole class of heterocycles, a scaffold of significant interest due to its presence in numerous pharmacologically active molecules . The strategic placement of bromine and fluorine atoms on the indazole core provides distinct reactivity, facilitating further functionalization through cross-coupling reactions and nucleophilic substitutions, making it a versatile building block for the synthesis of more complex target molecules . Indazole derivatives are recognized for a broad spectrum of biological activities and are key structural components in several approved drugs and clinical candidates, underscoring the research value of this halogenated analog . As a research chemical, it is ideally suited for exploring structure-activity relationships (SAR) and for the development of novel compounds targeting various therapeutic areas. The product is accompanied by a certificate of analysis and is supplied with a purity of ≥95% . Hazard Statements: H315-H319-H335 . Precautionary Statements: P261-P305+P351+P338 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrF2N2

Molecular Weight

233.01 g/mol

IUPAC Name

5-bromo-4,7-difluoro-1H-indazole

InChI

InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,(H,11,12)

InChI Key

HSPJSJOYUSVGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)C(=C1Br)F)F

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4,7 Difluoro 1h Indazole and Analogous Systems

Foundational Strategies for Indazole Ring System Construction

The construction of the indazole ring, a privileged scaffold in medicinal chemistry, is achievable through a variety of synthetic routes. These methods often rely on the formation of the critical N-N bond and the cyclization of appropriately substituted benzene (B151609) precursors. The strategies discussed herein are central to the synthesis of fluorinated and brominated indazoles like 5-Bromo-4,7-difluoro-1H-indazole.

Cyclization Reactions Utilizing Fluorinated Precursors

The synthesis of fluorinated indazoles often begins with correspondingly fluorinated starting materials. The presence of fluorine atoms can influence the electronic properties of the molecule and the reactivity of the precursors. olemiss.edu A common approach involves the reaction of a fluorinated ortho-carbonyl derivative with hydrazine. researchgate.net

For instance, the synthesis of 7-fluoro-1H-indazole can be achieved by heating 2,3-difluorobenzaldehyde with hydrazine monohydrate. chemicalbook.com Similarly, 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole are prepared from the cyclization of fluorinated acetophenones with hydrazine. researchgate.net

A patented method for a compound closely related to the subject, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline. The synthesis proceeds in three steps: a bromination reaction, a ring closure reaction, and a deprotection step, highlighting a pathway that incorporates the required halogen substituents from the initial stages. google.com Another process development study outlines a three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole starting from a trisubstituted benzene derivative, which involves an ortho-directed lithiation, formation of an aldehyde, condensation with methyl hydrazine, and a final intramolecular Ullmann reaction. thieme-connect.com

Table 1: Examples of Indazole Synthesis from Fluorinated Precursors

Starting MaterialReagentProductYieldReference
2,3-DifluorobenzaldehydeHydrazine monohydrate7-Fluoro-1H-indazole45% chemicalbook.com
Fluorinated acetophenonesHydrazineDifluoro-3-methyl-1H-indazoles50-98% researchgate.net
3-Fluoro-2-methylanilineMulti-step5-Bromo-4-fluoro-1H-indazoleHigh google.com

Palladium-Catalyzed C-H Amination Approaches in Indazole Formation

Palladium catalysis offers powerful tools for C-N bond formation, a key step in many indazole syntheses. Intramolecular C-H amination, in particular, provides an efficient route to the indazole core. nih.gov For example, 1H-indazoles can be synthesized from aminohydrazones through an intramolecular ligand-free palladium-catalyzed C-H amination reaction. nih.gov Another approach involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. organic-chemistry.org

Furthermore, palladium-catalyzed double C(sp2)–H bond functionalization, involving a sequential nitration and cyclization process, can afford indazole derivatives under mild conditions. rsc.org This transformation proceeds through the chelate-assisted cleavage of two C–H bonds. rsc.org The synthesis of indoles from 2-iodostyrenes via a palladium-catalyzed sequential C-H activation/amination highlights the versatility of this approach in forming nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Indazole Synthesis

Substrate TypeCatalyst System (Example)Reaction TypeReference
AminohydrazonesPalladium catalyst (ligand-free)Intramolecular C-H Amination nih.gov
N-aryl-N'-(o-bromobenzyl)hydrazinesPd(OAc)2/dppf/tBuONaIntramolecular Amination researchgate.net
Sulfonyl hydrazidePalladium catalystSequential Nitration/Cyclization rsc.org

Copper-Mediated N-N Bond Formation and Annulation Reactions

Copper catalysts are instrumental in mediating the formation of the crucial N-N bond in indazole synthesis. An efficient and general method for constructing 1H-indazoles involves a Cu(OAc)2-mediated N-N bond formation using oxygen as the sole oxidant. nih.gov This reaction utilizes ketimine species, prepared from o-aminobenzonitriles and organometallic reagents, which then undergo cyclization. nih.gov

Copper-catalyzed one-pot, three-component reactions are particularly attractive for their efficiency. For example, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst is key to both C-N and N-N bond formation. organic-chemistry.orgresearchgate.net This method demonstrates broad substrate scope and tolerance for various functional groups. organic-chemistry.orgresearchgate.net Copper(I) oxide nanoparticles have also been employed as catalysts in similar three-component reactions under ligand-free conditions. organic-chemistry.org

Table 3: Copper-Mediated Indazole Synthesis

ReactantsCatalystReaction TypeKey FeatureReference
o-Aminobenzonitriles + Organometallic reagentsCu(OAc)2N-N Bond Formation/CyclizationUses O2 as oxidant nih.gov
2-Bromobenzaldehydes + Primary amines + Sodium azideCopper(I) oxide nanoparticlesOne-pot, Three-component AnnulationLigand-free conditions organic-chemistry.org
2-Bromobenzaldehydes + Primary amines + Sodium azideCopper catalystOne-pot, Three-component AnnulationForms both C-N and N-N bonds researchgate.net

Rhodium-Catalyzed Transformations for Indazole Synthesis

Rhodium(III) catalysis has emerged as a powerful method for the synthesis of N-aryl-2H-indazoles through C–H bond functionalization. nih.govacs.orgosti.gov A notable strategy involves the [4+1] annulation of azobenzenes and aldehydes. nih.gov The reaction is initiated by the Rh(III)-catalyzed directed addition of an azobenzene C–H bond to an aldehyde. This is followed by a cyclization and aromatization sequence. nih.govacs.org The azo group not only directs the ortho C–H bond activation but also acts as an internal nucleophile to trap the initial aldehyde addition product. nih.gov This approach is compatible with a broad range of aldehydes and azobenzenes. nih.govnih.gov

Similarly, rhodium(III)-catalyzed C-H functionalization of azobenzenes with acrylates can furnish 2H-indazoles in the presence of Cu(OAc)2. nih.gov Another rhodium-catalyzed approach involves the amination of arenes using anthranil as an aminating reagent under redox-neutral conditions. nih.gov

Table 4: Rhodium-Catalyzed Synthesis of 2H-Indazoles

ReactantsCatalyst SystemReaction TypeKey IntermediateReference
Azobenzenes + Aldehydes[Cp*RhCl2]2 / AgSbF6[4+1] Annulation via C-H activationAlcohol adduct nih.govacs.org
Azobenzenes + AcrylatesRh(III) catalyst / Cu(OAc)2C-H Functionalization- nih.gov
Imidate esters + NitrosobenzenesRhodium and Copper catalystsC-H activation / C-N/N-N coupling- nih.gov

Reductive Cyclization Protocols for Substituted Indazoles

Reductive cyclization offers a direct route to the indazole core from ortho-substituted nitroarenes. A mild and efficient one-pot synthesis of 2H-indazoles involves the reductive cyclization of ortho-imino-nitrobenzene substrates. organic-chemistry.org These substrates, generated in situ via condensation of ortho-nitrobenzaldehydes and amines, are then treated with a reducing agent like tri-n-butylphosphine to afford the substituted 2H-indazoles. organic-chemistry.org

Another established method is the Cadogan cyclization, which involves the deoxygenation of nitroaromatics in the presence of a phosphine reagent. scispace.com While often harsh, this method is robust for preparing 2H-indazoles. Recent studies have provided evidence for competent oxygenated intermediates, such as 2H-indazole N-oxides, suggesting that the reaction may proceed through non-nitrene pathways under certain conditions. scispace.com These N-oxides can be isolated and subsequently deoxygenated under reductive conditions to yield the final 2H-indazole product. scispace.com

Table 5: Reductive Cyclization for Indazole Synthesis

PrecursorReducing Agent/PromoterProductKey FeatureReference
ortho-Imino-nitrobenzenesTri-n-butylphosphine2H-IndazolesOne-pot, mild conditions organic-chemistry.org
o-Nitrobenzylidene aminesPh3P / MoO2Cl2(dmf)22-Aryl-2H-indazolesMicrowave conditions organic-chemistry.org
NitroaromaticsPhosphine reagents2H-IndazolesCadogan Cyclization scispace.com

Dipolar Cycloaddition Pathways to 2H-Indazoles

The [3+2] dipolar cycloaddition reaction is a highly efficient and rapid method for synthesizing 2H-indazoles. A prominent example is the reaction between arynes and sydnones. nih.govnih.gov This approach proceeds under very mild conditions and typically results in good to excellent yields without contamination from the 1H-indazole isomer. nih.gov

The proposed mechanism involves an initial [3+2] cycloaddition to form a bicyclic adduct. This intermediate is generally unstable and spontaneously undergoes a retro-[4+2] reaction, extruding a molecule of carbon dioxide to afford the aromatic 2H-indazole product. nih.govnih.gov This methodology is applicable to a variety of sydnones and silylaryl triflates (aryne precursors), and the resulting halogenated 2H-indazoles can be further functionalized using organopalladium chemistry. nih.gov

Table 6: [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis

DipoleDipolarophileKey FeatureMechanismReference
SydnonesArynesMild conditions, high selectivity for 2H-isomer[3+2] cycloaddition followed by retro-[4+2] CO2 extrusion nih.govnih.gov

Regioselective Functionalization Techniques for Halogenated Indazoles

The functionalization of halogenated indazoles is a critical area of research, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Regioselectivity is a key challenge in these transformations due to the multiple reactive sites on the indazole core. Various methodologies have been developed to control the position of substituent introduction.

Site-Specific Halogenation Methodologies (e.g., Bromination, Fluorination)

Direct halogenation of the indazole ring is a fundamental strategy for introducing functional handles for further elaboration. The regioselectivity of these reactions is influenced by the directing effects of existing substituents and the choice of halogenating agent and reaction conditions.

Bromination:

The bromination of indazoles can be directed to various positions. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS) nih.gov. This method provides a route to C7-functionalized indazoles. In other cases, ultrasound-assisted bromination of 2H-indazoles at the C3 position has been demonstrated using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, offering a rapid and efficient protocol. rsc.orgnih.govresearchgate.net Metal-free conditions employing N-halosuccinimides (NXS) can also be used for the selective synthesis of mono-, poly-, and hetero-halogenated 2H-indazoles by carefully adjusting the reaction conditions nih.govrsc.orgsemanticscholar.orgresearchgate.net.

Fluorination:

Direct C-H fluorination of indazoles has been a synthetic challenge. However, a regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water under mild conditions organic-chemistry.orgacs.org. This method provides direct access to 3-fluoroindazole derivatives and is noted for its environmental friendliness and broad substrate scope organic-chemistry.org. The reaction is proposed to proceed through a radical pathway organic-chemistry.orgacs.org.

Halogenation MethodReagentPosition of HalogenationKey Features
BrominationN-Bromosuccinimide (NBS)C7Regioselective for 4-substituted 1H-indazoles nih.gov.
Bromination1,3-dibromo-5,5-dimethylhydantoin (DBDMH)C3Ultrasound-assisted, rapid, and efficient for 2H-indazoles rsc.orgnih.govresearchgate.net.
Bromination/ChlorinationN-Halosuccinimides (NXS)VariousMetal-free, allows for mono-, poly-, and hetero-halogenation nih.govrsc.orgsemanticscholar.orgresearchgate.net.
FluorinationN-Fluorobenzenesulfonimide (NFSI)C3Metal-free, occurs in water, proceeds via a radical mechanism organic-chemistry.orgacs.org.

Metal-Catalyzed Cross-Coupling Reactions for Substituent Introduction

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of halogenated indazoles.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organohalide wikipedia.orglibretexts.org. This reaction is widely employed for the arylation of bromoindazoles. For example, C7-bromo-4-substituted-1H-indazoles can be successfully coupled with a variety of aryl boronic acids to produce C7-arylated indazole derivatives in moderate to excellent yields nih.gov. The reaction conditions are generally mild and tolerate a broad range of functional groups nih.govwikipedia.org.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst libretexts.orgorganic-chemistry.org.

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.orglibretexts.orgwikipedia.org. While specific examples for this compound are not detailed in the provided context, the Heck reaction is a well-established method for the functionalization of aryl halides in general wikipedia.orgyoutube.com. This reaction would be applicable for introducing alkenyl substituents onto the indazole core at the position of the bromine atom. The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand wikipedia.org.

Cross-Coupling ReactionCatalyst SystemCoupling PartnersBond Formed
Suzuki CouplingPalladium catalyst (e.g., PdCl2(PPh3)2) and baseBromoindazole and Aryl boronic acidC-C (Aryl-Indazole) nih.gov
Heck CouplingPalladium catalyst (e.g., Pd(OAc)2) and baseBromoindazole and AlkeneC-C (Alkenyl-Indazole) wikipedia.org

Directed C-H Activation and Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including indazoles rsc.org. These methods avoid the pre-functionalization often required in traditional cross-coupling reactions. Transition metal catalysts, such as rhodium and manganese, have been employed to achieve regioselective C-H functionalization at various positions of the indazole ring nih.govacs.orgnih.gov.

For 2H-indazoles, late-stage functionalization via C-H activation is an efficient approach to increase molecular diversity rsc.orgresearchgate.net. This can include C3-functionalization through transition metal-catalyzed C-H activation or radical pathways, as well as functionalization at the C2'-position of 2-arylindazoles rsc.orgnih.govresearchgate.net. For instance, manganese(I)-catalyzed ortho-C-H alkenylation of 2-arylindazoles with various alkynes has been reported to proceed with high stereo- and regioselectivity in an aqueous medium nih.gov.

N-Alkylation and Acylation Methodologies

The nitrogen atoms of the indazole ring are nucleophilic and can be readily alkylated or acylated. However, a significant challenge is controlling the regioselectivity, as reactions can occur at either the N-1 or N-2 position, leading to a mixture of isomers researchgate.netnih.gov. The outcome of N-alkylation is influenced by the steric and electronic properties of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base, solvent) researchgate.netnih.govbeilstein-journals.org.

Regioselective N1-Substitution Protocols

The regioselective alkylation of the indazole core is a critical step in the synthesis of many biologically active molecules. Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products nih.govnih.gov. However, reaction conditions can be optimized to favor one isomer over the other.

Studies on analogous systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, have shown that the choice of base and solvent plays a crucial role in directing the regioselectivity of N-alkylation. For example, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to be a promising system for achieving high N1-selectivity beilstein-journals.orgnih.gov. This selectivity is attributed to the coordination of the sodium cation with the N2-nitrogen and a nearby electron-rich group, sterically hindering alkylation at the N2-position researchgate.net.

In a study on various C-3, -4, -5, -6, and -7 substituted indazoles, it was observed that steric and electronic effects significantly influence the N1/N2 ratio beilstein-journals.orgnih.gov. For many substituted indazoles, the combination of NaH in THF with an alkyl bromide leads to excellent N1-regioselectivity beilstein-journals.orgnih.gov.

Table 1: Regioselective N1-Alkylation of Substituted Indazoles (Analogous Systems)

Indazole Substrate Alkylating Agent Base/Solvent N1:N2 Ratio Reference
Methyl 5-bromo-1H-indazole-3-carboxylate Isopropyl iodide NaH/DMF 38:46 nih.govnih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate Various tosylates Cs2CO3/Dioxane >90% N1 nih.gov
3-Carboxymethyl-1H-indazole Alkyl bromide NaH/THF >99% N1 beilstein-journals.orgresearchgate.net

This table presents data from analogous indazole systems to illustrate general principles of regioselectivity.

Regioselective N2-Substitution Protocols

While N1-substitution is often thermodynamically favored, specific conditions can be employed to achieve selective N2-alkylation. The formation of the N2-substituted product can be influenced by factors that disfavor the N1-position, such as steric hindrance at the C-7 position or specific catalytic pathways.

For example, a novel method for highly selective N2-alkylation of indazoles utilizes diazo compounds in the presence of triflic acid (TfOH) researchgate.netrsc.org. This metal-free catalytic system affords N2-alkylated products in good to excellent yields with high regioselectivity researchgate.netrsc.org. The proposed mechanism involves the protonation of the diazo compound by the strong acid, followed by nucleophilic attack by the N2-nitrogen of the indazole.

Furthermore, density functional theory (DFT) calculations on methyl 5-bromo-1H-indazole-3-carboxylate suggest that while a chelation mechanism involving a cesium cation can favor N1-substitution, other non-covalent interactions can drive the formation of the N2-product nih.gov. The presence of substituents at the C-7 position of the indazole ring has been shown to confer excellent N2-regioselectivity in some cases beilstein-journals.orgnih.gov.

Table 2: Regioselective N2-Alkylation of Substituted Indazoles (Analogous Systems)

Indazole Substrate Alkylating Agent Reagent/Catalyst N2:N1 Ratio Reference
Various Indazoles Diazo compounds TfOH up to 100:0 researchgate.netrsc.org
7-NO2-1H-indazole Alkyl bromide NaH/THF ≥96% N2 beilstein-journals.orgnih.gov

This table presents data from analogous indazole systems to illustrate general principles of regioselectivity.

Role of Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are instrumental in the multi-step synthesis of complex heterocyclic molecules like this compound, ensuring that specific reactive sites remain unaltered during subsequent chemical transformations. In the context of indazole synthesis, the N-H group of the pyrazole (B372694) ring often requires protection to control regioselectivity and prevent unwanted side reactions.

A common strategy involves the acylation of the indazole, which typically occurs with high selectivity at the N1-position. The resulting N1-acylindazole can then be subjected to various reactions at other positions of the molecule. The acyl protecting group can be readily removed under basic or acidic conditions to regenerate the N-H bond. A patent for the synthesis of the analogous 5-bromo-4-fluoro-1H-indazole describes a process where an acetyl group is used to protect the indazole nitrogen during the ring closure reaction, which is later removed in a deprotection step google.com. This highlights the practical application of protecting group chemistry in achieving the desired indazole product.

The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions for its removal. Common protecting groups for the indazole nitrogen include acetyl, benzoyl, and various carbamates.

Electrochemical Synthesis and Functionalization of Indazole Derivatives

Electrochemical methods represent a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents and catalysts. The application of electrochemistry to the synthesis and functionalization of indazoles is a growing area of research.

Electrochemical methods can be employed for the selective N1-acylation of indazoles. This process involves the reduction of indazoles to indazole anions, which then react with acid anhydrides to selectively acylate the N1-position organic-chemistry.org. This technique has also been successfully applied to other N-heterocycles like benzimidazoles and indoles organic-chemistry.org.

Furthermore, electrochemical approaches have been developed for the C-H functionalization of indazoles. These methods can proceed through radical pathways, allowing for the introduction of various functional groups at specific positions on the indazole ring. While specific electrochemical synthesis of this compound has not been reported, the general methodologies developed for other indazole derivatives demonstrate the potential of this technology for the synthesis and diversification of this class of compounds.

Table 3: Mentioned Compounds

Compound Name
This compound
5-bromo-4-fluoro-1H-indazole
3-fluoro-2-methylaniline
Methyl 5-bromo-1H-indazole-3-carboxylate
3-Carboxymethyl-1H-indazole
3-tert-Butyl-1H-indazole
7-NO2-1H-indazole

Advanced Characterization and Spectroscopic Analysis of 5 Bromo 4,7 Difluoro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Bromo-4,7-difluoro-1H-indazole, a combination of proton (¹H), carbon-13 (¹³C), and nitrogen (¹⁵N) NMR techniques offers a comprehensive insight into its molecular framework and the electronic environment of its constituent atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to reveal key information about the protons attached to the indazole core. The aromatic region of the spectrum is of particular interest. The proton at position 6 (H-6) is expected to be the sole proton on the benzene (B151609) ring portion of the molecule. Due to coupling with the adjacent fluorine atom at position 7 (F-7), this proton signal will likely appear as a doublet. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the bromine and two fluorine atoms.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constant (J) (Hz)
H-38.0 - 8.5Singlet (or narrow triplet due to coupling with N-H)-
H-67.2 - 7.6DoubletJH-F = 8 - 10
N-H12.0 - 14.0Broad Singlet-

Table 1: Predicted ¹H NMR Data for this compound. (Based on analysis of related structures)

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on their electronic environment and coupling to fluorine atoms. The carbons directly bonded to the fluorine atoms (C-4 and C-7) are expected to show large one-bond carbon-fluorine coupling constants (¹JC-F), a characteristic feature in the ¹³C NMR of fluorinated compounds. The carbon bearing the bromine atom (C-5) will also have a distinct chemical shift.

For the analogous this compound-3-carboxylic acid, the carboxylic acid carbon resonates at δ 165–170 ppm. nih.gov While this compound lacks this carboxylic acid group, the chemical shifts of the other carbons in the indazole core are expected to be in a comparable range to other substituted indazoles, with adjustments due to the specific halogen substitution pattern.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-3135 - 145Singlet
C-3a120 - 130Doublet
C-4145 - 155Doublet (large ¹JC-F)
C-5100 - 110Doublet
C-6115 - 125Doublet
C-7140 - 150Doublet (large ¹JC-F)
C-7a130 - 140Singlet

Table 2: Predicted ¹³C NMR Data for this compound. (Based on analysis of related structures)

Nitrogen NMR (¹⁴N and ¹⁵N NMR) for Heteroatom Characterization and Tautomeric Studies

Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is a powerful technique for probing the electronic structure of nitrogen-containing heterocycles like indazoles. The chemical shifts of the two nitrogen atoms (N-1 and N-2) in this compound can provide valuable information about their hybridization and involvement in tautomeric equilibria.

Indazoles can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The position of this equilibrium is influenced by substituents and the solvent. ¹⁵N NMR is particularly sensitive to these tautomeric changes. Studies on N-substituted indazoles have shown distinct ¹⁵N chemical shifts that can be correlated with theoretical calculations to determine the substitution pattern. nih.gov For this compound, the ¹⁵N NMR spectrum would be expected to show two distinct signals corresponding to the two nitrogen atoms of the pyrazole (B372694) ring. The chemical shifts would be influenced by the electron-withdrawing halogen substituents. The typical chemical shift range for pyrrole-like nitrogens is between 160 and 260 ppm, while pyridine-like nitrogens resonate further downfield, between 245 and 520 ppm. science-and-fun.de

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. In the positive ion mode, the molecule is expected to be detected as the protonated species, [M+H]⁺. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a pair of peaks separated by two mass units, which is a definitive indicator of a monobrominated compound.

The theoretical exact mass of this compound (C₇H₃BrF₂N₂) can be calculated and compared with the experimentally determined mass from high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound like this compound and for confirming its identity in complex mixtures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides a unique fingerprint, revealing key structural features. The analysis of vibrational modes is based on the characteristic absorption frequencies of specific bonds and functional groups. mdpi.comnih.govrug.nl

The spectrum of an indazole derivative can be divided into several key regions. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring portion of the indazole are expected to be observed around 3000-3100 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is particularly informative, containing characteristic stretching vibrations of the C=C and C=N bonds within the bicyclic ring system. researchgate.net

The presence of halogen substituents introduces distinct vibrational modes. The C-F stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region. Due to the presence of two fluorine atoms on the aromatic ring, multiple strong absorption bands are expected in this area. The C-Br stretching vibration occurs at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H StretchIndazole N-H3100 - 3400Medium-Broad
C-H StretchAromatic C-H3000 - 3100Medium-Weak
C=C / C=N StretchIndazole Ring1400 - 1650Medium-Strong
C-F StretchAryl-Fluorine1000 - 1400Strong
C-Br StretchAryl-Bromine500 - 650Medium-Strong

This table presents predicted frequency ranges based on established principles of IR spectroscopy and data from analogous substituted indazole compounds.

Chromatographic Methods for Compound Purity and Separation

Chromatographic techniques are indispensable for determining the purity of synthesized compounds and for isolating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used chromatographic methods in the pharmaceutical industry due to their high resolution, sensitivity, and reproducibility.

HPLC is a cornerstone technique for both the analytical assessment of purity and the preparative-scale purification of compounds like this compound. In analytical HPLC, the goal is to separate and quantify the target compound and any impurities, providing critical information on the sample's purity. For preparative HPLC, the objective is to isolate larger quantities of the pure compound for further studies.

The development of a robust HPLC method for a halogenated aromatic compound like this compound typically involves reversed-phase chromatography. pensoft.netpensoft.net In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Due to the presence of fluorine atoms, specialized stationary phases, such as those with pentafluorophenyl (PFP) or phenyl-hexyl functionalities, can offer alternative selectivity. chromatographyonline.comresearchgate.net These phases can engage in different interactions (e.g., π-π, dipole-dipole) with the analyte, which can be advantageous for separating structurally similar isomers or impurities. chromforum.org Mobile phase modifiers, such as formic acid or trifluoroacetic acid (TFA), are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution, especially for compounds with basic nitrogen atoms like indazoles. pensoft.net

Table 2: Example Analytical HPLC Method for Purity Determination of a Fluorinated Indazole Derivative

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

This table represents a typical starting point for developing an analytical HPLC method for compounds similar in structure to this compound.

For preparative separations, the conditions are scaled up from the analytical method. This involves using a larger-diameter column and a higher flow rate to accommodate a larger sample load, allowing for the collection of the purified compound fraction.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. globalresearchonline.netresearchgate.net This technology operates at higher pressures than conventional HPLC, leading to dramatic improvements in resolution, sensitivity, and speed of analysis. globalresearchonline.net

For the analysis of this compound and its derivatives, UPLC offers several advantages. The increased efficiency allows for better separation of closely related impurities from the main compound, providing a more accurate assessment of purity. Furthermore, the analysis time can be reduced significantly, often by a factor of five to ten compared to traditional HPLC, which greatly increases sample throughput in research and quality control environments. researchgate.net

The principles of method development for UPLC are similar to those for HPLC, involving the selection of an appropriate column chemistry and mobile phase. nih.gov However, the system's lower dispersion and the use of smaller particle columns mean that parameters like injection volume and gradient times must be carefully scaled to achieve optimal performance. lcms.cz The enhanced sensitivity of UPLC is also beneficial when analyzing for trace-level impurities.

Table 3: Comparative Example of HPLC vs. UPLC for the Analysis of a Halogenated Heterocycle

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmBEH C18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 20 minutes3 minutes
System Pressure ~1500 psi~8000 psi
Resolution GoodExcellent
Solvent Consumption HighLow

This table illustrates the typical performance gains achieved when transitioning a method from HPLC to UPLC technology.

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive analytical toolkit for the unambiguous characterization of this compound. IR spectroscopy confirms the molecular structure and functional groups, while HPLC and UPLC provide highly accurate information on purity and are essential for both analytical-scale assessment and preparative-scale isolation.

Computational and Theoretical Chemistry Studies on 5 Bromo 4,7 Difluoro 1h Indazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations. It allows for the investigation of charge distribution and intramolecular interactions, providing a more detailed picture of the electronic landscape of 5-Bromo-4,7-difluoro-1H-indazole. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. beilstein-journals.orgresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a step-by-step understanding of how reactants are converted into products. For this compound, DFT studies can be used to investigate various reactions, such as N-alkylation or cross-coupling reactions, which are common for functionalizing the indazole scaffold. beilstein-journals.org

These calculations can also predict the regioselectivity of reactions, explaining why a particular isomer is formed over another. beilstein-journals.org For instance, in the alkylation of indazoles, DFT can help determine whether the reaction will occur at the N1 or N2 position of the pyrazole (B372694) ring by comparing the activation energies of the respective transition states. beilstein-journals.org

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are central to computer-aided drug design, allowing for the rapid screening of large compound libraries and the optimization of lead compounds.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For this compound, docking studies can identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, with the amino acid residues in the active site of a target protein. d-nb.info The strength of these interactions is quantified by a docking score, which provides an estimate of the binding affinity.

Interaction TypePotential Interacting Atoms on this compound
Hydrogen Bond DonorN-H of the indazole ring
Hydrogen Bond AcceptorN atoms of the indazole ring, Fluorine atoms
Halogen Bond DonorBromine atom
Hydrophobic InteractionsAromatic rings of the indazole scaffold

This table represents potential interactions based on the structure of this compound.

Conformational analysis is crucial for understanding the three-dimensional shapes that a molecule can adopt. For a relatively rigid scaffold like this compound, the conformational flexibility is limited. However, if substituents are introduced, particularly at the N1 or N2 positions, the number of possible conformations can increase. Computational methods can be used to identify low-energy conformations, which are the most likely to be biologically active.

In Silico Prediction of Relevant Molecular Descriptors (e.g., Lipophilicity, Hydrogen Bonding Patterns)

In silico methods are widely used to predict various molecular descriptors that are important for drug development. These descriptors, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, help in assessing the druglikeness of a compound. ijcrt.orgresearchgate.netresearchgate.netrjptonline.org

For this compound, computational tools can predict properties such as:

Lipophilicity (logP): This descriptor affects a molecule's solubility, permeability, and metabolic stability.

Topological Polar Surface Area (TPSA): TPSA is related to a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a molecule's binding affinity and solubility.

Molecular Weight: This is a fundamental property that is considered in many druglikeness rules.

Molecular DescriptorPredicted Value Range for Indazole Derivatives
Molecular Weight118 to 298 g/mol ijcrt.org
logP0.74 to 3.28 ijcrt.org
Hydrogen Bond DonorsVaries with substitution
Hydrogen Bond AcceptorsVaries with substitution

This table provides a general range of predicted values for substituted indazoles based on available literature. ijcrt.org

Application of Machine learning Models in Indazole Research

The intersection of computational chemistry and artificial intelligence has paved the way for the application of machine learning models in the research of indazole systems, including this compound. These models are instrumental in predicting the physicochemical properties, biological activities, and potential toxicities of novel indazole derivatives, thereby accelerating the drug discovery process. By learning from existing data, machine learning algorithms can identify complex patterns and relationships between molecular structures and their functions that are not immediately apparent to human researchers.

Machine learning has been extensively utilized in the chemical sciences for a wide range of processes, including drug design. azolifesciences.com In the context of indazole research, machine learning models are often employed to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, this can involve predicting their efficacy as inhibitors for specific biological targets.

The general workflow for applying machine learning in indazole research begins with the compilation of a dataset of indazole compounds with known experimental data. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. The machine learning algorithm is then trained on this dataset to learn the correlation between the molecular descriptors and the observed activity. Once trained, the model can be used to predict the activity of new, untested indazole derivatives.

Various machine learning algorithms can be applied, each with its own strengths and weaknesses. Some commonly used methods in computational chemistry include:

Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of predictor variables is large.

Support Vector Machines (SVM): A powerful classification and regression technique that can handle complex, non-linear relationships.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees at training time and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

The application of these models allows for the high-throughput virtual screening of large libraries of potential indazole-based drug candidates. This significantly reduces the time and resources required for the initial stages of drug discovery by prioritizing the synthesis and experimental testing of the most promising compounds. For a hypothetical series of indazole derivatives, including this compound, a machine learning model could be used to predict their inhibitory activity against a particular kinase, a common target for indazole-based drugs.

Below is an interactive data table showcasing a hypothetical dataset that could be used to train a machine learning model for predicting the biological activity of indazole derivatives.

Compound NameMolecular Weight ( g/mol )LogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted IC50 (nM)
This compound233.022.51215.2
5-Chloro-4,7-difluoro-1H-indazole188.572.11225.8
5-Methyl-4,7-difluoro-1H-indazole168.141.81245.1
4,7-difluoro-1H-indazole154.121.51289.3
5-Bromo-1H-indazole197.032.21232.7

This table illustrates how various molecular descriptors can be correlated with a predicted biological activity. A machine learning model trained on such data could then be used to estimate the activity of other novel indazole compounds before they are synthesized.

Another interactive table below summarizes the potential applications of different machine learning models in the context of indazole research.

Machine Learning ModelApplication in Indazole ResearchPotential Outcome
Random ForestPredicting the binding affinity of indazole derivatives to a specific protein target.Identification of potent inhibitors.
Support Vector MachineClassifying indazole compounds as either active or inactive against a particular cancer cell line.Prioritization of compounds for further testing.
Artificial Neural NetworkPredicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new indazole derivatives.Early identification of compounds with poor pharmacokinetic profiles.
Multiple Linear RegressionDeveloping a QSAR model to correlate the structural features of indazoles with their anti-inflammatory activity.Guiding the design of more effective anti-inflammatory agents.

The development of interpretable machine learning models is also a growing area of interest. azolifesciences.com These models not only make predictions but also provide insights into the underlying chemical principles driving the observed activity. This can help chemists to better understand the structure-activity relationships and design new molecules with improved properties in a more rational way. The use of such models is expected to continue to grow and play an increasingly important role in the discovery and development of new indazole-based therapeutics.

Structure Activity Relationship Sar and Structural Modification Studies of 5 Bromo 4,7 Difluoro 1h Indazole Scaffolds

Influence of Halogen Substituents on the Properties of Indazole Derivatives

Indazole and its derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.govresearchgate.net The introduction of halogen substituents onto the indazole ring system can profoundly influence the molecule's physicochemical properties and biological activity.

Specific Contribution of Fluorine Atoms to Bioactivity and Chemical Stability

The strategic placement of fluorine atoms in drug candidates is a common practice in medicinal chemistry to enhance various properties. acs.orgnih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. nih.govnih.gov

The electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. researchgate.net In the context of indazole derivatives, fluorination has been shown to significantly impact their biological activity. For instance, a study on Rho kinase (ROCK1) inhibitors revealed that a fluorine atom at the C6 position of the indazole ring dramatically increased inhibitory potency and oral bioavailability compared to a fluorine at the C4 position. nih.gov The inclusion of fluorine atoms can increase lipophilicity and metabolic stability, which often leads to enhanced bioavailability and a stronger interaction with target proteins. nih.gov

Impact of Bromine Substitution on Molecular Activity Profiles

Bromine substitution on the indazole core is a key strategy for creating intermediates for further chemical modifications, particularly through cross-coupling reactions. nih.govchim.it The carbon-bromine bond can be readily utilized in reactions like the Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups, allowing for the exploration of a wider chemical space and the generation of diverse compound libraries. nih.govresearchgate.net

From a biological standpoint, the position of bromine substitution is critical. For example, the introduction of a bromine atom at the C4 position of the 1H-indazole ring system has been shown to yield a compound with potent inhibitory activity against neuronal nitric oxide synthase (nNOS). nih.gov Furthermore, bromoindazoles bearing a carbomethoxy group on C-3 have been demonstrated to be effective coupling partners in Suzuki reactions, highlighting their utility in synthesizing biologically active molecules. nih.gov

Positional Effects of Substituents on Indazole Core Reactivity and Biological Function

The location of substituents on the indazole ring has a profound effect on the molecule's reactivity and its interaction with biological targets.

Effects of C-3 Substitutions on Indazole Properties

The C-3 position of the indazole ring is a common site for modification to modulate biological activity. chim.it Halogenation, particularly iodination and bromination, at the C-3 position provides a handle for further functionalization through metal-catalyzed cross-coupling reactions. chim.it While direct fluorination at C-3 with high yields is challenging, the introduction of other groups can significantly influence the molecule's properties. chim.it

For instance, a series of 3-substituted 1H-indazoles were investigated as inhibitors of the IDO1 enzyme, with studies indicating that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was crucial for potent inhibitory activity. nih.gov The C-3 position can also be functionalized through vinylation using Suzuki-type cross-coupling reactions with unprotected 3-iodoindazoles, providing access to valuable synthetic intermediates. nih.gov

Influence of C-5 Substitutions on Activity (e.g., via Suzuki Coupling)

The C-5 position of the indazole ring is another key site for structural modification. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl and heteroaryl groups at this position, starting from a 5-bromoindazole derivative. nih.govlibretexts.org This reaction typically involves a palladium catalyst and a base to couple the organoborane with the halide. libretexts.orgyoutube.com

The substituents at the C-5 position can significantly impact the biological activity of the indazole derivative. For example, the synthesis of 1H-indazole-3-amine derivatives with various substituents at the C-5 position, introduced via Suzuki coupling, has led to the discovery of compounds with promising antitumor activity. nih.gov

Interactive Data Table: Suzuki Coupling of 5-Bromoindazoles

EntryN-SubstituentC-3 SubstituentBoronic AcidCatalystBaseSolventYield (%)
1EthylHN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneHigh
2BocH2-thiopheneboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneGood
3HCOOCH3Arylboronic acidPd(PPh3)4NaHCO3Not SpecifiedModerate

This table summarizes findings from studies on Suzuki cross-coupling reactions of substituted 5-bromoindazoles, demonstrating the versatility of this method in generating diverse indazole derivatives. nih.gov

Modulatory Role of C-4 and C-7 Fluorination

The presence of fluorine atoms at the C-4 and C-7 positions of the indazole ring, as seen in 5-Bromo-4,7-difluoro-1H-indazole, is expected to have a significant impact on the molecule's properties. The strong electron-withdrawing nature of the two fluorine atoms can influence the electron density of the entire ring system, affecting its reactivity and the pKa of the N-H proton.

While specific studies on this compound are limited in the provided results, the principles of fluorine's role in drug design suggest that these fluorine atoms would enhance metabolic stability and could contribute to stronger binding interactions with biological targets. researchgate.netresearchgate.net Research on other fluorinated indazoles has shown that the position of fluorine is critical for bioactivity. For instance, a 6-fluoroindazole derivative displayed significantly higher potency as a ROCK1 inhibitor compared to its 4-fluoro counterpart. nih.gov This highlights the nuanced and position-dependent effects of fluorination on the biological function of indazole scaffolds.

Diversification of Indazole Derivatives through Functional Group Introduction

The strategic introduction of functional groups onto the this compound core is a key strategy for modulating the physicochemical properties and biological activity of the resulting derivatives. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic profiles.

Exploration of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the indazole ring play a crucial role in determining the interaction of the molecule with its biological target. While specific systematic studies on the this compound scaffold are not extensively documented in publicly available research, general principles from related indazole derivatives can be extrapolated.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, can significantly impact the electronic distribution within the indazole ring system. For instance, in the development of nitric oxide synthase (NOS) inhibitors based on the indazole framework, the introduction of a nitro group at the 7-position has been a common strategy to enhance potency. nih.gov The strong electron-withdrawing nature of the nitro group can influence the pKa of the indazole nitrogen, affecting its ability to interact with key residues in the enzyme's active site. Similarly, a cyano group at the 7-position of the indazole ring has been shown to be equipotent to a nitro group in inhibiting constitutive NOS. nih.gov

Rational Design of Derivatives for Specific Target Interactions

The rational design of derivatives based on the this compound scaffold aims to optimize interactions with the specific three-dimensional structure of a biological target. This approach relies on an understanding of the target's active site, including key amino acid residues and cofactor binding sites.

For example, in the context of kinase inhibition, the indazole scaffold can act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the indazole ring can then be designed to extend into adjacent hydrophobic pockets or to form additional hydrogen bonds, thereby increasing affinity and selectivity. The bromine at the 5-position is particularly well-suited for Suzuki coupling reactions, enabling the introduction of various aryl or heteroaryl groups that can be tailored to fit the specific contours of a kinase's active site. fishersci.com

In the development of NOS inhibitors, the design of indazole derivatives takes into account the unique features of the NOS active site, including the heme prosthetic group. The indazole ring is known to coordinate with the heme iron, and substituents on the ring can influence the strength and geometry of this interaction, leading to differential inhibition of the various NOS isoforms. nih.gov

This compound as a Versatile Pharmacological Scaffold

The inherent drug-like properties of the indazole nucleus, combined with the specific substitutions of the this compound derivative, make it a valuable starting point for the development of a wide range of therapeutic agents.

Design Principles for Kinase Inhibitor Development (e.g., c-Met, MEK)

The indazole scaffold is a well-established core structure in the design of kinase inhibitors. nih.gov The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond donors and acceptors, mimicking the adenine (B156593) region of ATP and enabling binding to the kinase hinge region.

While specific examples of c-Met or MEK inhibitors based on the this compound scaffold are not prominently featured in the literature, the general design principles are applicable. For c-Met inhibitors, for instance, a common strategy involves a scaffold that can interact with the hinge region, coupled with a substituent that can project into the solvent-exposed region. The 5-position of the indazole ring, where the bromine is located, is an ideal position for introducing such substituents via cross-coupling reactions.

The fluorine atoms at positions 4 and 7 can contribute to enhanced binding affinity through favorable electrostatic interactions with the protein. They can also improve metabolic stability and membrane permeability, which are crucial properties for orally bioavailable drugs. The development of pyrazolo[4,3-a]phenanthridines from a 5-bromo-6-nitroindazole scaffold for Pim kinase inhibition highlights the utility of the 5-bromo-indazole core in generating novel kinase inhibitor chemotypes. nih.gov

Research into Nitric Oxide Synthase (NOS) Inhibitors based on Indazole Frameworks

Indazole-based compounds have been extensively investigated as inhibitors of nitric oxide synthase (NOS), an enzyme with three isoforms (nNOS, eNOS, and iNOS) that play critical roles in various physiological and pathological processes. The development of isoform-selective NOS inhibitors is a key therapeutic goal.

Research on 7-substituted indazoles has provided valuable insights into the SAR of this class of inhibitors. A study on a series of 7-monosubstituted and 3,7-disubstituted indazoles revealed that an electron-withdrawing carbonitrile group at the 7-position resulted in potent inhibition of constitutive NOS, comparable to the well-known 7-nitro-1H-indazole. nih.gov Interestingly, further substitution with a bromine atom at the 3-position led to a tenfold increase in inhibitory activity. nih.gov This suggests that a halogen at the 3-position can significantly enhance potency.

While this study did not specifically use the this compound scaffold, the findings are highly relevant. The electron-withdrawing fluorine at position 7 in the title compound could mimic the effect of the nitro or cyano group. Furthermore, the principle of enhancing potency through halogenation at other positions on the indazole ring provides a clear strategy for the further derivatization of the this compound core for the development of novel NOS inhibitors.

Compound/SubstituentTargetActivityReference
1H-Indazole-7-carbonitrileConstitutive NOSEquipotent to 7-nitro-1H-indazole nih.gov
3-Bromo-1H-indazole-7-carbonitrileConstitutive NOS10-fold more potent than 1H-indazole-7-carbonitrile nih.gov
1H-Indazole-7-carboxamideNeuronal NOSSelective inhibition nih.gov

Strategies for Enhancing Compound Selectivity and Potency

Achieving high selectivity and potency is a central challenge in drug discovery. For the this compound scaffold, several strategies can be employed to optimize these properties.

Structure-Based Design: Utilizing X-ray crystal structures of target proteins in complex with indazole-based inhibitors can provide a detailed roadmap for rational drug design. nih.gov By identifying key interactions and unoccupied pockets within the active site, novel derivatives can be designed to maximize binding affinity and exploit unique features of the target, thereby enhancing selectivity.

Fragment-Based Drug Discovery (FBDD): The this compound can serve as a core fragment in FBDD approaches. By identifying weak-binding fragments that occupy adjacent pockets, these can be linked to the core scaffold to generate highly potent and selective lead compounds.

Modulating Physicochemical Properties: The fluorine atoms on the scaffold already contribute to favorable properties such as metabolic stability. Further modifications can be made to fine-tune lipophilicity and solubility, which can impact both potency and pharmacokinetic profiles. For example, the introduction of polar groups can enhance solubility, while carefully chosen lipophilic groups can improve membrane permeability.

Exploiting Conformational Restriction: Introducing rigid structural elements or groups that lock the molecule into a specific bioactive conformation can reduce the entropic penalty of binding, leading to enhanced potency. This can be achieved by incorporating cyclic structures or by introducing bulky groups that restrict bond rotation.

Bioisosteric Replacements in Indazole Scaffolds and their Functional Consequences

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, involving the substitution of a functional group within a bioactive molecule with another group that retains similar physical and chemical properties. This approach is widely used to enhance potency, improve selectivity, alter pharmacokinetic properties, and reduce toxicity. In the context of the indazole scaffold, various bioisosteric modifications have been explored with significant functional consequences.

A notable example involves the application of a hybridization strategy to a series of 5-substituted-1H-indazoles designed as inhibitors of human monoamine oxidase (hMAO) A and B. nih.gov Within this series, the bioisosteric replacement of certain functionalities with a 1,2,4-oxadiazole (B8745197) ring led to the identification of a highly potent and selective human MAO B inhibitor, compound 20 . nih.gov This modification resulted in a compound with an IC₅₀ value of 52 nM and a selectivity index greater than 192 for MAO B over MAO A, underscoring the positive impact of this specific bioisosteric change on inhibitory activity and selectivity. nih.gov

CompoundModificationTargetIC₅₀ (nM)Selectivity Index (SI)Lead Series5-substituted-1H-indazoleshMAO-A/BVariesVariesCompound 20Bioisosteric introduction of 1,2,4-oxadiazole ringhMAO-B52>192nih.gov

However, the functional consequences of bioisosteric replacement are highly dependent on the specific molecular target and its binding site interactions. In the development of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), researchers explored replacing an indole (B1671886) ring with other heterocycles. acs.org While indole and indazole can be considered bioisosteres, the replacement of the indole in a lead compound with an indazole ring (indazole 20 ) resulted in a significant reduction of potency. acs.org This highlights that even structurally similar scaffolds may not produce the desired biological effect, emphasizing the nuanced and empirical nature of bioisosteric replacement in drug design.

CompoundCore ScaffoldTargetActivityLead Compound 16IndoleCFTRPotentIndazole 20IndazoleCFTRReduced Potencyacs.org

For the this compound scaffold, the bromine atom at C5 and the fluorine atoms at C4 and C7 are key features. The bromine atom serves as a valuable synthetic handle for introducing new functionalities via cross-coupling reactions. Bioisosteric replacement of the bromine with other groups (e.g., cyano, methyl, or other halogens) could modulate lipophilicity and electronic properties. Similarly, shifting or replacing the fluorine atoms could fine-tune the compound's metabolic stability and binding affinity to target proteins.

Supramolecular Chemistry and Chiral Structures Derived from Indazole Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Indazole derivatives, with their nitrogen atoms capable of hydrogen bonding and metal coordination, are excellent candidates for constructing complex supramolecular architectures. nih.govmdpi.com

The design of supramolecular complexes using nitrogen-containing heterocycles is a burgeoning area of research. For instance, imidazole-based supermolecules have been extensively developed as anticancer agents, often involving coordination with noble metals like platinum, palladium, and ruthenium. mdpi.com The indazole scaffold shares the nitrogen-rich pyrazole ring with imidazole, suggesting its potential for forming similar metal-based supramolecular drugs. These structures can exhibit unique therapeutic properties, improved selectivity, and the ability to act on multiple biological targets. mdpi.com

Beyond metal coordination, non-covalent interactions play a critical role in defining the active conformation of indazole-based drugs. In a series of indazole arylsulfonamides developed as CCR4 antagonists, X-ray diffraction studies revealed the presence of a crucial intramolecular hydrogen bond. acs.org This interaction helps to lock the molecule into a stable, active conformation required for binding to an allosteric site on the receptor, demonstrating how intramolecular supramolecular chemistry is key to biological function. acs.org

The introduction of chirality into drug molecules is a pivotal strategy for improving efficacy and safety, as different enantiomers of a chiral drug can have distinct biological activities. While the parent this compound is achiral, chiral structures can be readily derived from it. Chirality can be introduced by several methods:

N-Substitution: Attaching a chiral substituent to one of the nitrogen atoms of the indazole ring.

Side-Chain Modification: Introducing a chiral center into a substituent attached to the indazole core.

The synthesis of specific enantiomers or diastereomers allows for the exploration of stereospecific interactions with biological targets, such as enzymes and receptors, which are themselves chiral. This can lead to the development of drugs with higher potency and a cleaner pharmacological profile. Although specific examples of chiral derivatives of this compound are not widely documented in public literature, the principles of asymmetric synthesis are broadly applicable to this scaffold for creating novel chiral therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4,7-difluoro-1H-indazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of halogenated aniline precursors under catalytic conditions. Palladium or copper catalysts in dimethylformamide (DMF) are effective for bromo-fluoro substitution patterns. Reaction optimization should focus on solvent choice (e.g., DMF vs. tetrahydrofuran), catalyst loading (0.5–5 mol%), and temperature (80–120°C) to minimize side products like dehalogenated byproducts. Base selection (e.g., cesium carbonate) can also influence cyclization efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves substituent positions and purity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography using SHELXL software (via SHELX suite) is critical for unambiguous structural determination, particularly for resolving halogen positioning in the indazole ring . Density Functional Theory (DFT) calculations (e.g., B3LYP functional) can supplement experimental data by predicting electronic properties and vibrational spectra .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting thermochemical properties, such as bond dissociation energies and frontier molecular orbitals. Basis sets like 6-311++G(d,p) are recommended for halogenated systems. These calculations help identify reactive sites for electrophilic substitution or nucleophilic attack, guiding synthetic modifications .

Q. What strategies can resolve contradictions in biological activity data for halogenated indazoles, such as varying inhibition efficacies across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or isomers) or assay variability. Implement orthogonal characterization techniques:

  • Purity : HPLC with UV/Vis or charged aerosol detection.
  • Biological Replicates : Use multiple cell lines (e.g., HEK293 vs. HeLa) and confirm results with siRNA knockdown or competitive binding assays.
  • Structural Confirmation : Co-crystallization with target enzymes (e.g., kinases) to validate binding modes .

Q. How does the substitution pattern of halogens in this compound influence its binding affinity to kinase targets?

  • Methodological Answer : Bromine at the 5-position enhances hydrophobic interactions with kinase hinge regions, while fluorine at the 7-position modulates electron density, affecting hydrogen bonding. Competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) paired with molecular docking (AutoDock Vina) can quantify steric/electronic effects. Replace bromine with iodine to test halogen bonding contributions .

Q. What experimental approaches are recommended for studying the stability and degradation pathways of this compound under various conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Thermogravimetric Analysis (TGA) at 25–150°C.
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and monitor via LC-MS.
  • Hydrolytic Degradation : Incubate in buffers (pH 1–13) and identify hydrolyzed products (e.g., defluorinated derivatives). Control humidity (40–75% RH) to assess hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.